molecular formula C15H17N3O3 B2722445 N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1351605-58-7

N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2722445
CAS No.: 1351605-58-7
M. Wt: 287.319
InChI Key: FPQMXYHZAOHJQF-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxybenzyl group attached to an acetamide moiety, which is further linked to a pyrimidinone ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Methoxybenzyl Group: The final step involves the alkylation of the acetamide intermediate with 2-methoxybenzyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-(5-methyl-6-hydroxypyrimidin-1(6H)-yl)acetamide.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidinone derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    N-(2-methoxybenzyl)-2-(6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methyl group on the pyrimidinone ring.

    N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness: N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of both the methoxybenzyl and methyl-substituted pyrimidinone groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-7-16-10-18(15(11)20)9-14(19)17-8-12-5-3-4-6-13(12)21-2/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQMXYHZAOHJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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